molecular formula C6H5BrN2O2 B577883 4-Amino-5-bromopyridine-2-carboxylic acid CAS No. 1363381-01-4

4-Amino-5-bromopyridine-2-carboxylic acid

Cat. No.: B577883
CAS No.: 1363381-01-4
M. Wt: 217.022
InChI Key: KHUNMLWXXVKEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-bromopyridine-2-carboxylic acid is a heterocyclic organic compound that contains both amino and bromine functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromopyridine-2-carboxylic acid typically involves the bromination of 4-Amino-2-carboxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like acetic acid or dichloromethane and may require heating to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-bromopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyridine derivatives
  • Biaryl compounds through coupling reactions

Scientific Research Applications

4-Amino-5-bromopyridine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-bromopyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino and bromine groups enable it to form hydrogen bonds and halogen bonds with biological molecules, influencing their activity. The compound can modulate enzymatic pathways and receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Amino-5-bromopyridine-2-carboxylic acid is unique due to the presence of both amino and bromine groups on the pyridine ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-amino-5-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUNMLWXXVKEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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